molecular formula C12H17NO2 B14836800 4-Cyclopropoxy-2-isopropyl-6-methoxypyridine

4-Cyclopropoxy-2-isopropyl-6-methoxypyridine

Cat. No.: B14836800
M. Wt: 207.27 g/mol
InChI Key: DJBQIPNEMAAUHP-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-2-isopropyl-6-methoxypyridine is a chemical compound with the molecular formula C12H17NO2 It is characterized by the presence of a cyclopropoxy group, an isopropyl group, and a methoxy group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-2-isopropyl-6-methoxypyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-isopropyl-6-methoxypyridine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the cyclopropoxy group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropoxy-2-isopropyl-6-methoxypyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

4-Cyclopropoxy-2-isopropyl-6-methoxypyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of novel materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-2-isopropyl-6-methoxypyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    2-Isopropyl-6-methoxypyridine: Lacks the cyclopropoxy group, making it less sterically hindered.

    4-Isopropyl-2-methoxypyridine: Similar structure but without the cyclopropoxy group.

Uniqueness: 4-Cyclopropoxy-2-isopropyl-6-methoxypyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

4-cyclopropyloxy-2-methoxy-6-propan-2-ylpyridine

InChI

InChI=1S/C12H17NO2/c1-8(2)11-6-10(15-9-4-5-9)7-12(13-11)14-3/h6-9H,4-5H2,1-3H3

InChI Key

DJBQIPNEMAAUHP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=CC(=C1)OC2CC2)OC

Origin of Product

United States

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